

The Herbicidal Activity of Anilofos: A Technical Review

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Compound of Interest

Compound Name: Anilofos

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An in-depth guide for researchers and agricultural scientists on the mechanism, efficacy, and evaluation of the organophosphate herbicide, **Anilofos**.

Abstract

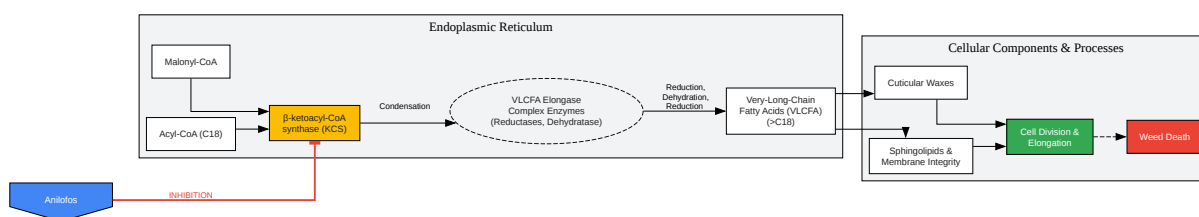
Anilofos is a selective, organophosphate herbicide primarily utilized for pre-emergence and early post-emergence control of annual grasses and sedges in transplanted rice cultivation. As a member of the Herbicide Resistance Action Committee (HRAC) Group 15 (legacy K3), its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This disruption leads to stunted growth, discoloration, and eventual death of target weeds. This technical guide provides a comprehensive review of the herbicidal activity of **Anilofos**, detailing its biochemical mechanism, summarizing quantitative efficacy data, outlining standardized experimental protocols for its evaluation, and discussing potential mechanisms of weed resistance.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Anilofos exerts its herbicidal effect by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. These molecules are essential precursors for a variety of vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are integral to cell membranes.[1]

The primary target of **Anilofos** and other Group 15 herbicides is the VLCFA elongase complex located in the endoplasmic reticulum. Specifically, it inhibits the first and rate-limiting step of the elongation cycle, which is catalyzed by the condensing enzyme β -ketoacyl-CoA synthase (KCS).[1] By inhibiting KCS, **Anilofos** prevents the addition of two-carbon units from malonyl-CoA to an acyl-CoA primer, thereby halting the entire VLCFA synthesis pathway. This leads to a depletion of VLCFAs, which disrupts the formation of new cell membranes and cuticle layers, ultimately inhibiting cell division and elongation in the meristematic tissues of emerging shoots and roots.[1]

Visually, this inhibition manifests in susceptible weeds as stunted growth, malformed emerging leaves, and a general failure to develop past the seedling stage.[1]



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Caption: Biochemical pathway of **Anilofos**'s mechanism of action.

Quantitative Data on Herbicidal Efficacy

The efficacy of **Anilofos** is commonly evaluated in field trials, measuring its ability to reduce weed populations and, consequently, improve crop yield. Application rates typically range from 300 to 600 grams of active ingredient per hectare (g a.i./ha). The following tables summarize data from field studies on its performance against common weeds in transplanted rice.

Table 1: Effect of **Anilofos** Application Rate on Weed Density in Transplanted Rice

Weed Species	Application Rate (g a.i./ha)	Weed Density Reduction (%)	Source(s)
Echinochloa colona	450	~85-90%	[2]
Echinochloa colona	600	>90%	
Mixed Annual Grasses	450	~80-88%	
Mixed Sedges & Broadleaf Weeds	600	Significant Reduction	

Note: Efficacy can vary based on formulation (e.g., with or without emulsifier), soil type, moisture, and timing of application.

Table 2: Impact of **Anilofos** Treatment on Transplanted Rice Grain Yield

Treatment	Application Rate (g a.i./ha)	Grain Yield (kg/ha)	% Increase Over Weedy Check	Source(s)
Weedy Check	0	~2800	-	
Anilofos 30% EC	450	~4416	~58%	
Anilofos 30% GR (with emulsifier)	450	~5500+	~96%	
Anilofos 30% GR (with emulsifier)	600	~5761	~105%	
Weed-Free Check	-	~4688	~67%	

Experimental Protocols

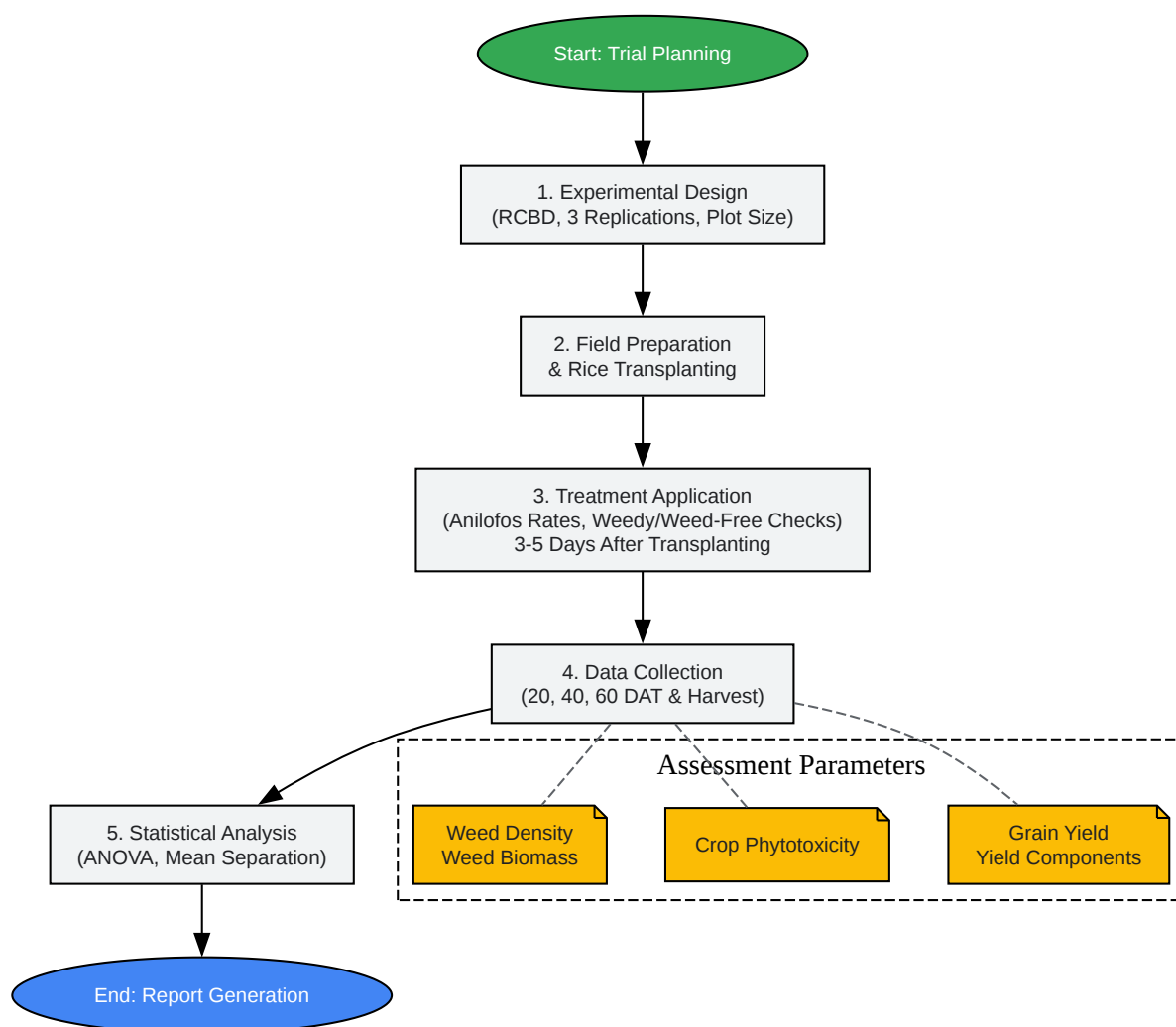
Evaluating the bio-efficacy of a herbicide like **Anilofos** requires standardized, replicable protocols. Below is a detailed methodology for a typical field trial.

Protocol: Field Efficacy and Crop Safety Trial for Anilofos in Transplanted Rice

- Experimental Design:
 - Layout: Randomized Complete Block Design (RCBD) with at least three replications.
 - Plot Size: Minimum of 5m x 4m per treatment plot. Maintain buffer zones between plots to prevent spray drift.
- Site Preparation and Crop Establishment:
 - Prepare the field according to standard local practices for transplanted rice (puddling, leveling).
 - Transplant healthy rice seedlings (e.g., 21-25 days old) at a standard spacing (e.g., 20cm x 15cm).
- Treatment Preparation and Application:
 - Treatments: Include multiple rates of **Anilofos** (e.g., 300, 450, 600 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).
 - Herbicide Stock: Calculate the required amount of **Anilofos** formulation (e.g., 30% EC) based on the active ingredient concentration and plot size.
 - Application: Apply the herbicide treatments as a pre-emergence or early post-emergence spray, typically 3-5 days after transplanting (DAT). Use a calibrated knapsack sprayer fitted with a flat-fan nozzle, ensuring uniform coverage at a spray volume of approximately 300-500 L/ha. Maintain a shallow water level (2-3 cm) in the paddy during and after application.
- Data Collection and Assessment:
 - Weed Density and Biomass: At key intervals (e.g., 20, 40, and 60 DAT), place a quadrat (e.g., 0.25 m²) randomly in three locations within each plot. Count the number of individual

weeds by species and collect the above-ground parts. Dry the collected weed biomass in an oven at 70°C for 72 hours and record the dry weight.

- Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using a 0-100% scale, where 0 = no injury and 100 = complete crop death. Note any symptoms like stunting, chlorosis, or necrosis.
- Yield Parameters: At harvest, collect grain from a net harvested area within each plot (e.g., the central 3m x 2m). Record grain yield and adjust for standard moisture content. Measure yield components like panicle length and 1000-grain weight.
- Statistical Analysis:
 - Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
 - Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) at a significance level of $P=0.05$ to compare treatment means.
 - Weed count data may require transformation (e.g., square root transformation) before analysis to meet the assumptions of ANOVA.



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Caption: Workflow for a standard herbicide efficacy field trial.

Potential for Weed Resistance

While no specific cases of resistance to **Anilofos** have been widely documented in the literature, the potential for resistance evolution exists for any herbicide. Weeds can develop resistance through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

- **Target-Site Resistance (TSR):** This occurs due to a mutation in the gene encoding the herbicide's target protein. For **Anilofos**, a mutation in the gene for the β -ketoacyl-CoA synthase (KCS) enzyme could alter the herbicide's binding site, reducing its inhibitory effect without compromising the enzyme's natural function. This is a common resistance mechanism for many herbicide classes.
- **Non-Target-Site Resistance (NTSR):** This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly break down the herbicide into non-toxic compounds. Other NTSR mechanisms include reduced herbicide uptake or translocation within the plant.

To mitigate the risk of resistance, integrated weed management (IWM) strategies are crucial. These include rotating herbicides with different modes of action, using tank mixes, employing mechanical and cultural weed control methods, and maintaining a zero-tolerance policy for weed escapes.

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